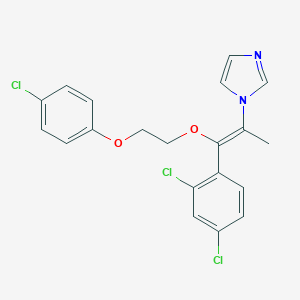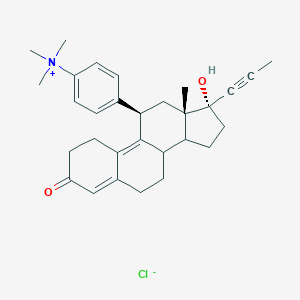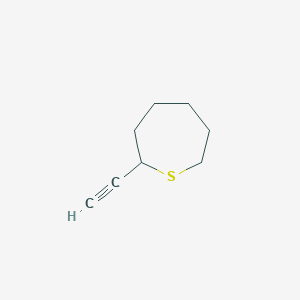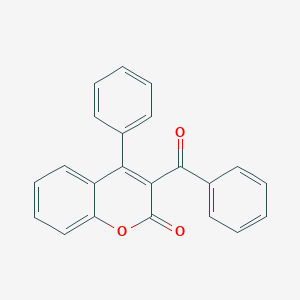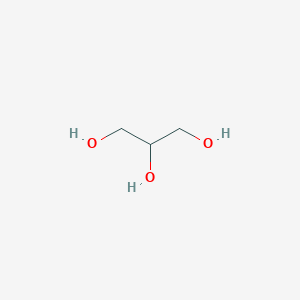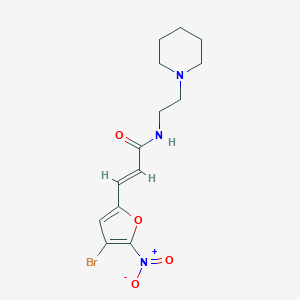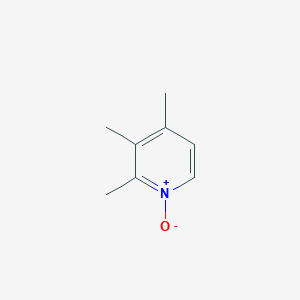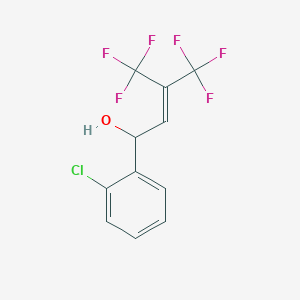
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol, commonly known as CPT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CPT is a synthetic compound that belongs to the family of alcohols and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of CPT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CPT has been shown to inhibit the activity of RNA polymerase, which is essential for the replication of many viruses. Additionally, CPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
CPT has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CPT can inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. Additionally, CPT has been shown to exhibit significant antitumor activity, both in vitro and in vivo. CPT has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPT in lab experiments is its unique chemical structure, which allows for the selective inhibition of specific enzymes and proteins. Additionally, CPT is relatively easy to synthesize and is readily available in large quantities. However, one of the main limitations of using CPT in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several potential future directions for research involving CPT. One area of interest is the development of new drugs based on the structure of CPT. Another area of interest is the study of the mechanism of action of CPT and its potential applications in various fields of research. Additionally, there is a need for further research to determine the optimal dosage and duration of exposure to CPT in order to minimize any potential toxicity.
Méthodes De Synthèse
The synthesis of CPT involves a series of complex chemical reactions that require specialized equipment and expertise. One of the most common methods of synthesizing CPT is through the reaction of o-chlorophenyl magnesium bromide with 3,3,3-trifluoroacetone, followed by the addition of trifluoromethyl vinyl ketone and subsequent reduction with sodium borohydride.
Applications De Recherche Scientifique
CPT has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, CPT has been shown to exhibit significant antiviral, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In biochemistry, CPT has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, CPT has been studied for its potential as a therapeutic agent for the treatment of various diseases.
Propriétés
Numéro CAS |
100482-52-8 |
|---|---|
Nom du produit |
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol |
Formule moléculaire |
C11H7ClF6O |
Poids moléculaire |
304.61 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C11H7ClF6O/c12-7-4-2-1-3-6(7)8(19)5-9(10(13,14)15)11(16,17)18/h1-5,8,19H |
Clé InChI |
IYTUIQQSBAZIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O)Cl |
Synonymes |
1-(o-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



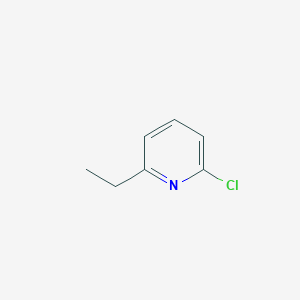
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
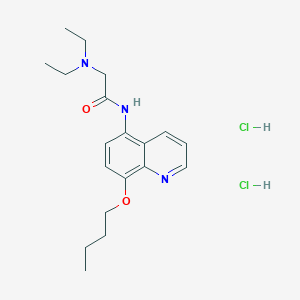
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
